molecular formula C9H9F3O B1431456 2,4,6-Trifluoro-1-n-propoxybenzene CAS No. 203511-24-4

2,4,6-Trifluoro-1-n-propoxybenzene

Cat. No.: B1431456
CAS No.: 203511-24-4
M. Wt: 190.16 g/mol
InChI Key: VLZODAFIOLJOQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,6-Trifluoro-1-n-propoxybenzene is an organic compound with the molecular formula C9H9F3O It is a derivative of benzene, where three hydrogen atoms are replaced by fluorine atoms and one hydrogen atom is replaced by a propoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,4,6-Trifluoro-1-n-propoxybenzene can be synthesized through several methods. One common approach involves the reaction of 1,3,5-trifluorobenzene with propyl alcohol in the presence of a strong acid catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods: In an industrial setting, the production of 1,3,5-trifluoro-2-propoxybenzene may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as column chromatography, can further enhance the purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2,4,6-Trifluoro-1-n-propoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups using reagents like sodium amide or lithium diisopropylamide.

    Oxidation Reactions: The propoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or hydrocarbons using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions:

    Substitution: Sodium amide, lithium diisopropylamide, anhydrous conditions.

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, hydrogen gas, catalytic conditions.

Major Products:

    Substitution: Various substituted derivatives depending on the reagent used.

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Alcohols, hydrocarbons.

Scientific Research Applications

2,4,6-Trifluoro-1-n-propoxybenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique fluorine atoms make it valuable in the study of fluorinated compounds.

    Biology: The compound can be used in the development of fluorinated pharmaceuticals, which often exhibit enhanced metabolic stability and bioavailability.

    Medicine: Research into fluorinated drugs has shown that they can have improved efficacy and reduced side effects. This compound serves as a precursor in the synthesis of such drugs.

    Industry: The compound is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.

Mechanism of Action

The mechanism of action of 1,3,5-trifluoro-2-propoxybenzene depends on its application. In pharmaceuticals, the fluorine atoms can enhance the compound’s binding affinity to biological targets, such as enzymes or receptors. The propoxy group can influence the compound’s solubility and distribution within the body. The overall effect is a combination of these interactions, leading to the desired therapeutic outcome.

Comparison with Similar Compounds

    1,3,5-Trifluorobenzene: Lacks the propoxy group, making it less versatile in certain applications.

    1,3,5-Trifluoro-2,4,6-triiodobenzene: Contains additional iodine atoms, which can significantly alter its chemical properties and reactivity.

    1,3,5-Trifluoro-2-methoxybenzene: Has a methoxy group instead of a propoxy group, leading to differences in solubility and reactivity.

Uniqueness: 2,4,6-Trifluoro-1-n-propoxybenzene is unique due to the presence of both fluorine atoms and a propoxy group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

1,3,5-trifluoro-2-propoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3O/c1-2-3-13-9-7(11)4-6(10)5-8(9)12/h4-5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLZODAFIOLJOQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4,6-Trifluoro-1-n-propoxybenzene
Reactant of Route 2
Reactant of Route 2
2,4,6-Trifluoro-1-n-propoxybenzene
Reactant of Route 3
Reactant of Route 3
2,4,6-Trifluoro-1-n-propoxybenzene
Reactant of Route 4
Reactant of Route 4
2,4,6-Trifluoro-1-n-propoxybenzene
Reactant of Route 5
Reactant of Route 5
2,4,6-Trifluoro-1-n-propoxybenzene
Reactant of Route 6
Reactant of Route 6
2,4,6-Trifluoro-1-n-propoxybenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.